

Application of 4-Bromoquinolin-7-ol in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: **4-Bromoquinolin-7-ol**

Cat. No.: **B070503**

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Application Notes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities but do so with high ligand efficiency. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs and its ability to interact with a variety of protein targets, particularly kinases.[\[1\]](#)[\[2\]](#)

4-Bromoquinolin-7-ol is a halogenated quinoline derivative that presents several features making it an attractive candidate for inclusion in fragment libraries. Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment design. The quinolinol core can act as a versatile scaffold, participating in hydrogen bonding interactions, while the bromine atom at the 7-position serves as a valuable synthetic handle for subsequent fragment evolution. This allows for the exploration of structure-activity relationships (SAR) through techniques like palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[\[3\]](#)

While direct published evidence of **4-Bromoquinolin-7-ol** in FBDD campaigns is limited, its structural motifs are present in known kinase inhibitors. The quinoline ring system is known to bind to the ATP-binding site of many kinases, making this fragment a promising starting point

for developing inhibitors against this important class of enzymes.[\[1\]](#)[\[4\]](#) A typical FBDD workflow would involve screening **4-Bromoquinolin-7-ol** against a panel of kinases or other targets using biophysical techniques to identify weak but specific binding events. Confirmed hits would then be structurally characterized, for instance by X-ray crystallography, to guide the synthetic elaboration of the fragment into a more potent lead compound. This could involve "fragment growing" from the bromine position to access nearby pockets within the target's binding site.

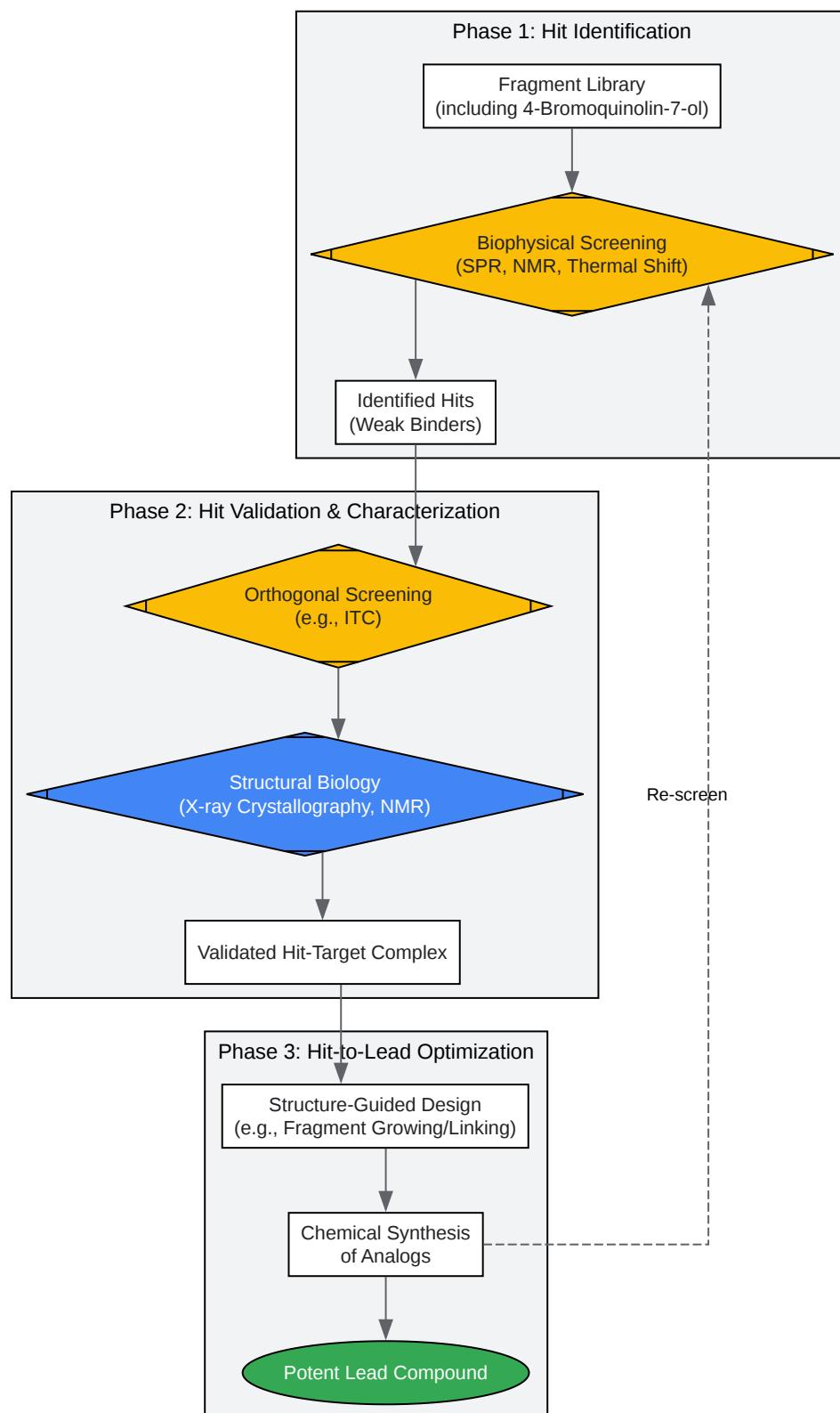
Data Presentation

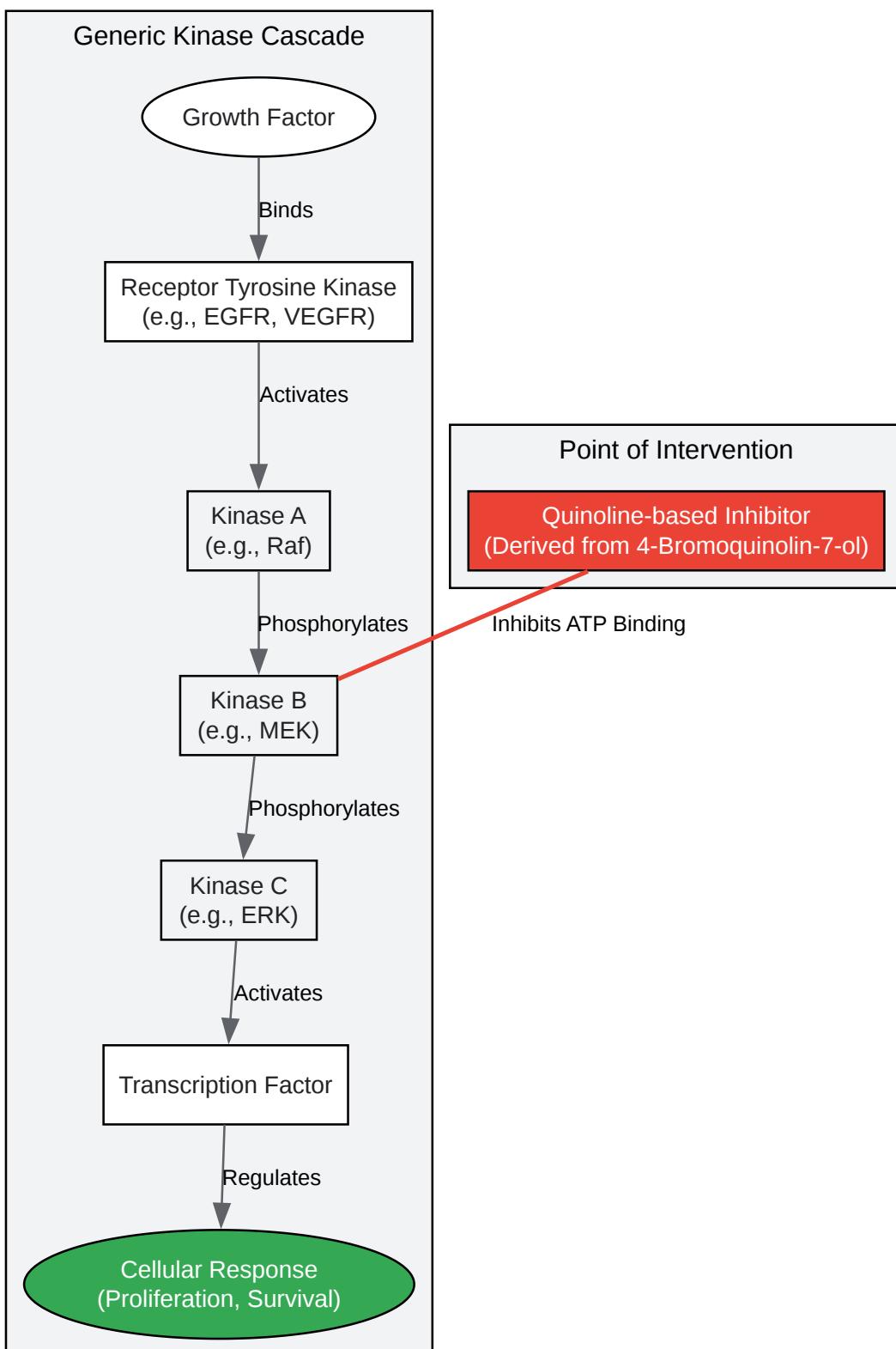
Physicochemical Properties of 4-Bromoquinolin-7-ol

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrNO	[5]
Molecular Weight	224.05 g/mol	[5]
IUPAC Name	7-bromo-1H-quinolin-4-one	[5]
Topological Polar Surface Area	29.1 Å ²	[5]
Complexity	227	[5]

Note: As of the latest search, specific binding data (e.g., Kd, IC50) for **4-Bromoquinolin-7-ol** from a fragment screening campaign is not publicly available. The table above provides its fundamental physicochemical properties, which are crucial for its evaluation as a potential fragment.

Mandatory Visualization



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